ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE
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Overview
Description
ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE is a complex organic compound characterized by its unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications
Mechanism of Action
Target of Action
Adamantane derivatives are known to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They often interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
For instance, they can form covalent bonds, hydrogen bonds, or van der Waals interactions with their targets, leading to changes in the target’s function .
Biochemical Pathways
Adamantane derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
The effects can vary widely depending on the specific biological target and the context in which the compound is used .
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 3,5,7-trimethyladamantane with an appropriate carbamoyl chloride to form the carbamoyl derivative. This intermediate is then reacted with ethyl 4-aminobenzoate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and rigidity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE: shares similarities with other adamantane derivatives, such as amantadine and rimantadine, which are known for their antiviral properties.
This compound: is also comparable to other carbamoyl benzoate derivatives used in medicinal chemistry.
Uniqueness
What sets this compound apart is its specific combination of the adamantane core with the carbamoyl benzoate structure. This unique combination imparts distinct physicochemical properties, such as enhanced stability and rigidity, making it particularly valuable in applications requiring robust and durable compounds.
Properties
IUPAC Name |
ethyl 4-[(3,5,7-trimethyl-1-adamantyl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-5-28-18(26)16-6-8-17(9-7-16)24-19(27)25-23-13-20(2)10-21(3,14-23)12-22(4,11-20)15-23/h6-9H,5,10-15H2,1-4H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVSRABGNPTTCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC23CC4(CC(C2)(CC(C4)(C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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